molecular formula C16H17ClN2OS B11318995 4-[(2-chlorobenzyl)sulfanyl]-1-ethyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

4-[(2-chlorobenzyl)sulfanyl]-1-ethyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11318995
M. Wt: 320.8 g/mol
InChI Key: OOZREYCDAQHEKI-UHFFFAOYSA-N
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Description

4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-ETHYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound with a unique structure that combines a chlorophenyl group, a sulfanyl group, and a cyclopenta[d]pyrimidin-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-ETHYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multiple steps, starting with the preparation of the cyclopenta[d]pyrimidin-2-one core This can be achieved through a series of cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-ETHYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the chlorophenyl group can produce the corresponding phenyl derivative.

Scientific Research Applications

4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-ETHYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-ETHYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2-BROMOPHENYL)METHYL]SULFANYL}-1-ETHYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE
  • 4-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1-ETHYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE

Uniqueness

The uniqueness of 4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-ETHYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H17ClN2OS

Molecular Weight

320.8 g/mol

IUPAC Name

4-[(2-chlorophenyl)methylsulfanyl]-1-ethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C16H17ClN2OS/c1-2-19-14-9-5-7-12(14)15(18-16(19)20)21-10-11-6-3-4-8-13(11)17/h3-4,6,8H,2,5,7,9-10H2,1H3

InChI Key

OOZREYCDAQHEKI-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(CCC2)C(=NC1=O)SCC3=CC=CC=C3Cl

Origin of Product

United States

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